molecular formula C11H19NO3 B1623544 1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid CAS No. 108879-65-8

1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid

Cat. No.: B1623544
CAS No.: 108879-65-8
M. Wt: 213.27 g/mol
InChI Key: OLOKREPGYJVILA-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is known for its unique structure, which includes a cyclopentane ring substituted with methyl groups and a carboxylic acid functional group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a cyclization reaction, often using a diene and a dienophile in a Diels-Alder reaction.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.

    Amidation: The methylamino group is introduced through an amidation reaction, using methylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides.

Scientific Research Applications

1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the methylamino group can participate in electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,2-Trimethylcyclopentanecarboxylic acid: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    3-[(Methylamino)carbonyl]cyclopentanecarboxylic acid: Lacks the additional methyl groups, affecting its steric and electronic properties.

Uniqueness

1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid is unique due to its combination of a cyclopentane ring, multiple methyl groups, and both carboxylic acid and methylamino functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

IUPAC Name

1,2,2-trimethyl-3-(methylcarbamoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2)7(8(13)12-4)5-6-11(10,3)9(14)15/h7H,5-6H2,1-4H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOKREPGYJVILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80414686
Record name 1,2,2-TRIMETHYL-3-[(METHYLAMINO)CARBONYL]CYCLOPENTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108879-65-8
Record name 1,2,2-TRIMETHYL-3-[(METHYLAMINO)CARBONYL]CYCLOPENTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid
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1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid
Reactant of Route 6
1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid

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